(2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine
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Overview
Description
“(2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride” is a compound with the CAS Number: 2219353-73-6 . It has a molecular weight of 193.57 .
Synthesis Analysis
There is a related compound, “(2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide”, that was synthesized by a one-pot reaction of trans-4-hydroxy proline and trifluoroacetimidoyl chlorides in the presence of TiO2 nanoparticles as a catalyst and sodium bicarbonate as a base .Molecular Structure Analysis
The molecular formula of “(2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine” is C5H7F4N . Its average mass is 157.109 Da and its monoisotopic mass is 157.051468 Da .Physical and Chemical Properties Analysis
“(2R,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride” is a powder . It should be stored at 4 degrees Celsius .Scientific Research Applications
Pyrrolidine Chemistry and Synthesis
Pyrrolidines, including compounds like (2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine, are significant in organic chemistry due to their biological effects and industrial applications, such as in medicine, dyes, and agrochemicals. The synthesis of pyrrolidines, particularly through [3+2] cycloaddition, is a critical area of study. For example, (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine is synthesized using a similar approach, highlighting the versatility and importance of these compounds in modern science (Żmigrodzka et al., 2022).
Role in Influenza Neuraminidase Inhibition
Derivatives of pyrrolidine, such as (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid, have been identified as potent inhibitors of influenza neuraminidase. These compounds, synthesized through high-throughput parallel synthesis, demonstrate the potential of pyrrolidine derivatives in the treatment of influenza, showcasing their pharmacological relevance (Wang et al., 2001).
Anticancer and Alpha-Mannosidase Inhibition
Some pyrrolidine derivatives show promise in anticancer activities. Compounds like (2R,3R,4S)-2-({[(1R)-2-hydroxy-1-arylethyl]amino}methyl)pyrrolidine-3,4-diol, especially those with a 4-trifluoromethylbiphenyl aryl group, inhibit the proliferation of various cancer cells, impacting cell cycle progression and survival. Such compounds are also potent alpha-mannosidase inhibitors (Bello et al., 2010).
Cognitive Enhancement Properties
Pyrrolidine derivatives, like 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), show cognitive enhancement properties in rodent and primate models. These compounds demonstrate potential for treating cognitive disorders, highlighting their significance in neuropharmacology (Lin et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
(2R,4S)-2-methyl-4-(trifluoromethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c1-4-2-5(3-10-4)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVOUOGIEWBEEM-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2247102-15-2 |
Source
|
Record name | rac-(2R,4S)-2-methyl-4-(trifluoromethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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